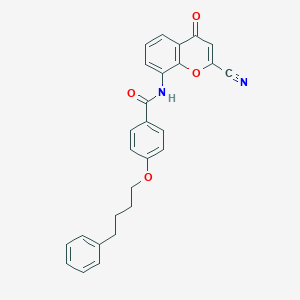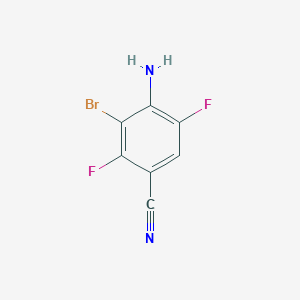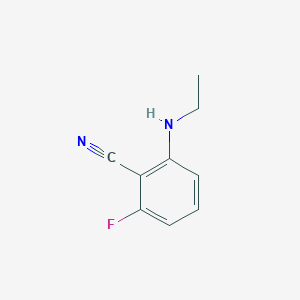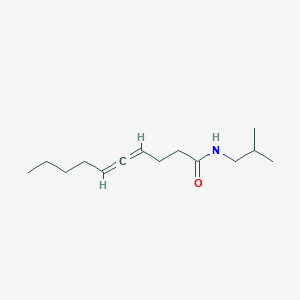
N-(2-methylpropyl)deca-4,5-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)deca-4,5-dienamide is a synthetic compound that belongs to the class of amides. It is commonly known as N-isoamyl decadienamide or IAD. This chemical compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Applications De Recherche Scientifique
N-(2-methylpropyl)deca-4,5-dienamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been studied for its potential use in the food industry as a flavoring agent. Moreover, it has been found to have insecticidal and repellent properties, making it a potential candidate for use in pest control.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)deca-4,5-dienamide is not yet fully understood. However, it is believed that this compound exerts its effects by disrupting the cell membrane of microorganisms. It has been found to inhibit the growth of various bacterial and fungal strains. Moreover, it has been found to have an effect on the nervous system of insects, leading to their paralysis and death.
Effets Biochimiques Et Physiologiques
N-(2-methylpropyl)deca-4,5-dienamide has been found to have minimal toxicity and is considered safe for use in scientific research. It has been shown to have no significant effect on the growth of mammalian cells. Moreover, it has been found to have no adverse effects on the liver and kidney functions of animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-methylpropyl)deca-4,5-dienamide is its broad-spectrum activity against various microorganisms. Moreover, it has been found to be stable under various environmental conditions, making it suitable for use in different applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of N-(2-methylpropyl)deca-4,5-dienamide. One potential direction is its use in the development of novel antimicrobial agents. Moreover, it has been suggested that this compound may have potential applications in the development of insect repellents and pesticides. Further research is needed to explore these potential applications and to fully understand the mechanism of action of this compound.
Conclusion:
N-(2-methylpropyl)deca-4,5-dienamide is a synthetic compound that has potential applications in various scientific research fields. It exhibits antibacterial, antifungal, and antiviral properties and has been found to have insecticidal and repellent properties. The synthesis method is simple and cost-effective, and the compound is considered safe for use in scientific research. Further research is needed to fully understand the mechanism of action and to explore the potential applications of this compound.
Méthodes De Synthèse
N-(2-methylpropyl)deca-4,5-dienamide can be synthesized by a simple and efficient method. The synthesis involves the reaction of 2-methylpropylamine with decadienal in the presence of a catalyst. The reaction yields N-(2-methylpropyl)deca-4,5-dienamide as the final product. This method is cost-effective and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
117345-89-8 |
|---|---|
Nom du produit |
N-(2-methylpropyl)deca-4,5-dienamide |
Formule moléculaire |
C14H25NO |
Poids moléculaire |
223.35 g/mol |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16) |
Clé InChI |
MDXLCORVQOOIIY-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCC(=O)NCC(C)C |
SMILES canonique |
CCCCC=C=CCCC(=O)NCC(C)C |
Autres numéros CAS |
117345-89-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



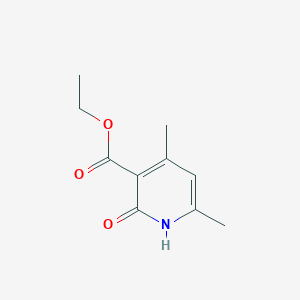
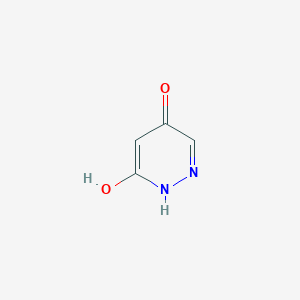
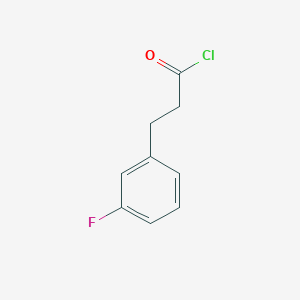
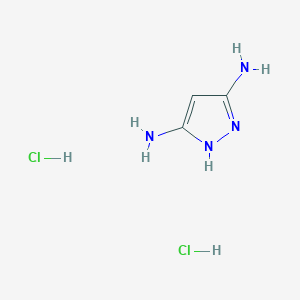
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
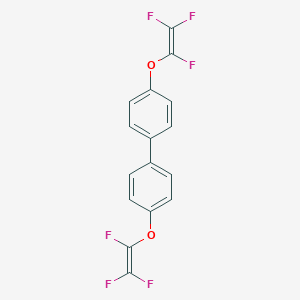
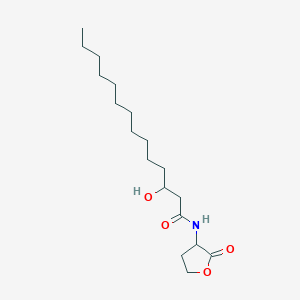
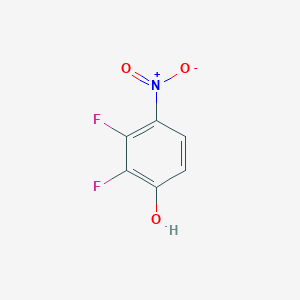
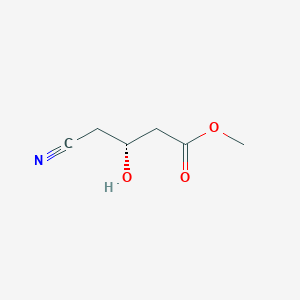
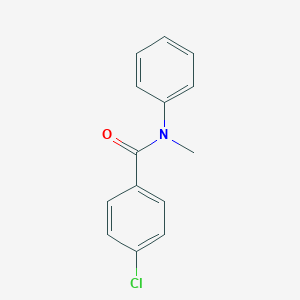
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
